

structure of echinocandin B cyclic hexapeptide

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Compound Focus: Echinocandin B

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Biosynthesis and Production Optimization

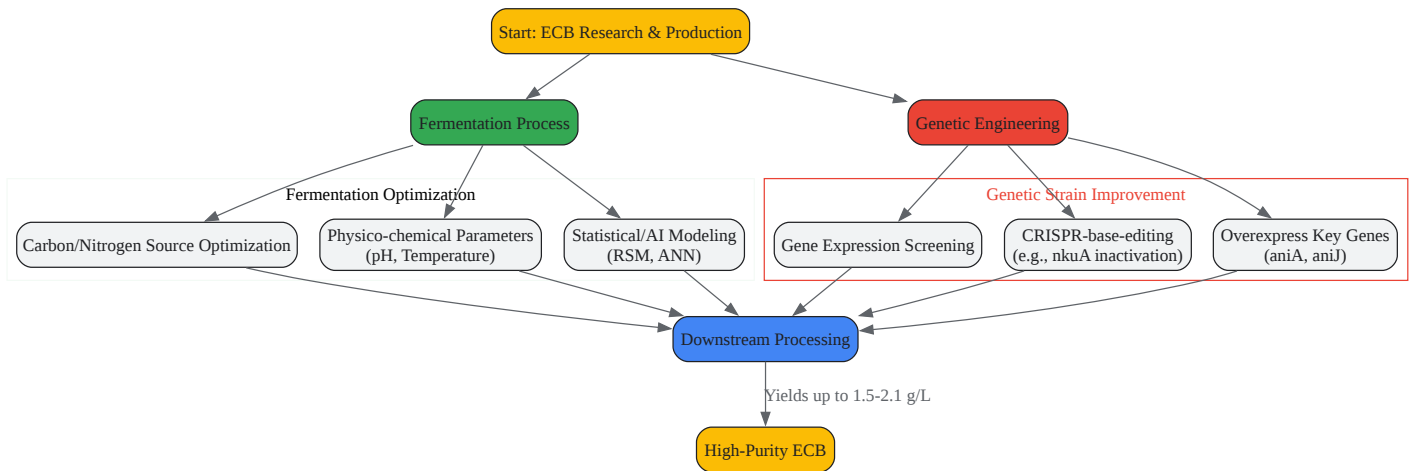
Echinocandin B is biosynthesized in fungi by a large enzyme complex known as a nonribosomal peptide synthetase (NRPS), which assembles the cyclic hexapeptide core [1]. The gene cluster responsible for its production (the *ani* cluster) has been identified, enabling advanced genetic engineering approaches to increase yield [2].

Key parameters for production are optimized through statistical and AI-based models. The table below summarizes critical factors and recent optimization methodologies.

Parameter / Method	Impact / Finding	Experimental Context
Carbon Sources (e.g., Molasses, Dextrose) [3]	Significant impact on ECB activity in fermentation broth.	Plackett-Burman and Central Composite Design used to identify significance [3].
Nitrogen Source (e.g., Casein) [3]	Significant impact on ECB yield.	同上 [3].
pH [3]	Significant impact on ECB yield; optimal around 7.0 for specific processes.	同上; also identified as optimal for enzymatic bioconversion [4] [3].

Parameter / Method	Impact / Finding	Experimental Context
Temperature [4]	Optimal at 26°C for enzymatic bioconversion.	Studied under submerged fermentation for bioconversion to ECB nucleus [4].
Response Surface Methodology (RSM) & Artificial Neural Network (ANN) [3]	ANN model (R^2 : 0.99) provided more accurate predictions than RQ model, suggesting a 3.03-fold increase in activity.	Comparison of statistical models for optimizing fermentation medium [3].
Gene Expression Screening & CRISPR-based Editing [2]	Overexpression of rate-limiting enzyme AniA and regulator AniJ increased ECB production by ~30-fold to 1.5 g/L.	Metabolic engineering of <i>A. nidulans</i> to identify and manipulate key biosynthetic genes [2].

The following diagram illustrates the key stages and optimization points in the **Echinocandin B** research and production workflow, integrating both fermentation and genetic engineering approaches.



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Echinocandin B research and production workflow.

Key Experimental Protocols

Here are detailed methodologies for two critical processes in **Echinocandin B** research and development.

Protocol 1: Bioconversion of ECB to its Nucleus via Acylase

This enzymatic process is a crucial first step in producing semisynthetic drugs like anidulafungin [4].

- **Objective:** To screen for and utilize actinomycete strains that produce acylase (deacylase) to convert **Echinocandin B** (ECB) into the **Echinocandin B** nucleus (ECBn) by removing the linoleoyl side

chain [4].

- **Procedure:**
 - **Qualitative Plate Assay (Screening):** Inoculate potential acylase-producing actinomycetes on ISP-4 agar plates containing 1 mg/mL of ECB. After incubation, overlay with soft agar containing *Candida albicans*. Plates showing zones of *C. albicans* growth are considered positive, as the removal of the fatty acid side chain renders ECB non-fungal [4].
 - **Quantitative Assay (Production):** Inoculate positive strains into a Streptomyces seed medium for 3 days. Transfer the inoculum to a production medium containing filter-sterilized ECB (e.g., 3 g/L). Incubate with shaking, and sample at 24-hour intervals [4].
 - **Analysis:** Centrifuge samples and analyze the supernatant via HPLC (e.g., Agilent Poroshell EC18 column) to detect and quantify the formation of ECB nucleus [4].
- **Optimization:** Key parameters to optimize include **pH** (optimal at 7.0), **temperature** (optimal at 26°C), and **substrate concentration** (optimal at 4 g/L) to maximize conversion rates [4].

Protocol 2: Gene Expression Screening in *Aspergillus nidulans**

This protocol uses modern genetic tools to identify rate-limiting steps in ECB biosynthesis [2].

- **Objective:** To screen genes within the *ani* biosynthetic gene cluster (BGC) to identify key enzymes and regulators that enhance ECB production when overexpressed [2].
- **Procedure:**
 - **Strain Engineering:** Develop a CRISPR-base-editing tool for *A. nidulans* NRRL8112 to inactivate the *nkuA* gene (improves homologous recombination efficiency) and auxotrophic marker genes (*pryoA*, *riboB*) for selection [2].
 - **In-vivo Plasmid Assembly:** Harness the fungus's own cellular machinery to assemble expression plasmids. Co-transform the fungus with two DNA fragments: i) a fragment containing half of the AMA1 replicon, a marker gene (*hygR* or *riboB*), and a strong promoter (P_{tef1}); and ii) a fragment containing a gene from the *ani* BGC. Homologous recombination in vivo creates a circular plasmid [2].
 - **Screening & Fermentation:** Screen transformants for ECB production. Promising engineered strains can be evaluated in a 5-L fed-batch fermentation system to measure titer improvement [2].
- **Key Findings:** This methodology identified **AniA** (a key biosynthetic enzyme) and **AniJ** (a pathway-specific transcription factor) as rate-limiting. Overexpressing these genes led to a ~30-fold increase in ECB production, reaching 1.5 g/L [2].

Development of Semisynthetic Derivatives

The natural **Echinocandin B** structure has limitations, including hemolytic side effects linked to its native linoleoyl side chain [5] [1]. This has driven the development of semisynthetic derivatives with improved properties.

- **Anidulafungin:** Produced by enzymatically deacylating ECB to its nucleus and then chemically reacylating it with a synthetic alkoxytriphenyl side chain. This modification reduces hemolytic activity and results in an antifungal drug with a long half-life [6] [5] [7].
- **Caspofungin & Micafungin:** These are derived from other natural precursors (pneumocandin B0 and FR901379, respectively) but belong to the same echinocandin class. Their development similarly involved strategic chemical modifications—such as introducing an amino group in caspofungin for better solubility and a sulfate group in micafungin—to enhance pharmacological properties [5] [1].

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References

1. Echinocandins: structural diversity, biosynthesis, and ... [link.springer.com]
2. Gene expression screening and cell factory engineering for ... [microbialcellfactories.biomedcentral.com]
3. Alchemy of Fungi and AI: Response Surface Methodology ... [pubmed.ncbi.nlm.nih.gov]
4. a novel method for the production of Echinocandin B nucleus [pmc.ncbi.nlm.nih.gov]
5. Echinocandins – structure, mechanism of action and use in ... [pmc.ncbi.nlm.nih.gov]
6. Echinocandin B [en.wikipedia.org]
7. Echinocandin B - an overview [sciencedirect.com]

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